甲酰胺,N-(2-甲基苯基)-

概述

描述

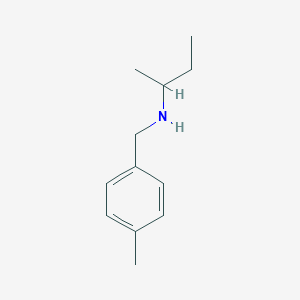

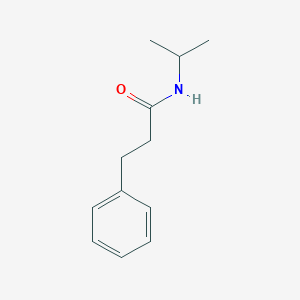

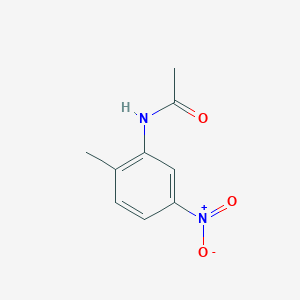

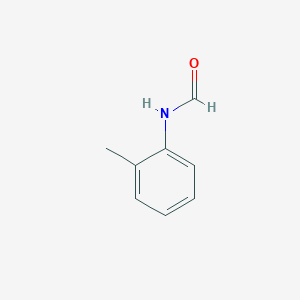

Formamide, N-(2-methylphenyl)- is a chemical compound with the formula C8H9NO . It has a molecular weight of 135.1632 . It is also known by other names such as o-Formotoluidide, o-Methylformanilide, o-Tolylformamide, N-Formyl-o-toluidine, o-Methyl-N-formylaniline, N-(2-Methylphenyl)formamide, 2’-Methylformanilide, 2-Methylphenylformamide, and N-Formyl-2-methylaniline .

Synthesis Analysis

Formamides can be synthesized efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions at 60 °C using formic acid/ethyl formate as a formylating agent has been developed .Molecular Structure Analysis

The IUPAC Standard InChI for Formamide, N-(2-methylphenyl)- is InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) . The chemical structure is available as a 2D Mol file .Chemical Reactions Analysis

Formamide is a possible hub in the complex network of prebiotic chemical reactions leading from simple precursors like H2, H2O, N2, NH3, CO, and CO2 to key biological molecules like proteins, nucleic acids, and sugars . The N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported .Physical And Chemical Properties Analysis

Formamide, N-(2-methylphenyl)- has a molecular weight of 135.1632 . More detailed physical and chemical properties could not be found in the search results.科学研究应用

肽构象分析

- 肽构象分析: 甲酰胺衍生物,包括 N-(2-甲基苯基) 甲酰胺,已用于肽中稳定构象的计算分析。这对于理解肽在不同溶剂中的行为非常重要 (Walther,1987 年).

合成和化学反应

- 甲酰胺衍生物的合成: 已经对新型甲酰胺衍生物的合成进行了研究,以用于除草剂开发的潜在应用。然而,所研究的衍生物在某些浓度下没有表现出除草活性 (李元祥,2011 年).

- 氨基羰基化反应: N-取代甲酰胺,包括 N-(2-甲基苯基) 甲酰胺,用于芳基卤化物的钯催化氨基羰基化。这种方法避免了使用有毒的一氧化碳气体 (Sawant 等人,2011 年).

催化和绿色化学

- 催化应用: 甲酰胺衍生物已在催化领域得到探索,例如甲醇和分子氧对胺的 N-甲酰化,这是绿色化学中感兴趣的过程 (石田和春田,2009 年).

- 配体合成: N-(2-甲基苯基) 甲酰胺已用于合成含有桥连配体的金属膦酸盐,这与配位化学和材料科学有关 (Betz 和 Bino,1988 年).

分析技术

- 毛细管电泳: 甲酰胺,包括其衍生物,已被研究用于非水毛细管电泳中,这在分析化学中很有价值 (Sahota 和 Khaledi,1994 年).

分子结构和对接研究

- 分子对接研究: 甲酰胺衍生物已用于分子对接研究,以了解它们与各种受体的相互作用,这在药物设计中至关重要 (Malek 等人,2020 年).

作用机制

安全和危害

未来方向

The electrosynthesis of formamide from methanol and ammonia under ambient conditions over a Pt electrocatalyst provides 74.26% selectivity from methanol to formamide and a Faradaic efficiency of 40.39% at 100 mA cm−2 current density . This demonstrates the potential of this technique for large-scale electrosynthesis of formamide .

属性

IUPAC Name |

N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTLGJAARBNQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059108 | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-(2-methylphenyl)- | |

CAS RN |

94-69-9 | |

| Record name | N-(2-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methylformanilide in acaricide research?

A1: 2-Methylformanilide exhibits a notable synergistic effect when combined with certain acaricides, enhancing their toxicity against pests like the two-spotted spider mite (Tetranychus urticae) []. This discovery is crucial as it may lead to the development of more effective acaricide formulations with potentially reduced active ingredient concentrations.

Q2: How does 2-Methylformanilide compare to other formanilides in terms of its synergistic activity?

A2: Research indicates that 2-Methylformanilide is among the most potent formanilides tested for acaricide synergism []. Its activity is comparable to 2-bromoformanilide, 2-ethylformanilide, 2,3-dichloroformanilide, and several others. This suggests that specific structural features of 2-Methylformanilide contribute to its enhanced synergistic properties.

Q3: Which classes of acaricides are most effectively enhanced by 2-Methylformanilide?

A3: Studies show that 2-Methylformanilide significantly enhances the toxicity of organophosphates like methyl parathion and malathion, pyrethroids like fenpropathrin and deltamethrin, and the formamidine chlordimeform []. Interestingly, the enhancement was less pronounced with oxime carbamates like aldicarb and methomyl. This highlights the importance of further investigating the interaction mechanisms between 2-Methylformanilide and different acaricide classes.

Q4: Are there any known metabolic pathways of 2-Methylformanilide in insects?

A4: While research on 2-Methylformanilide metabolism is limited, studies on the structurally similar compound, 4'-chloro-o-formotoluidide, provide some insights. This compound, a known metabolite of the acaricide chlordimeform, is metabolized in houseflies through pathways involving N-demethylation and subsequent formation of 4-chloro-o-toluidine [, ]. Further research is needed to ascertain if 2-Methylformanilide undergoes similar metabolic transformations in insects.

Q5: What are the implications of using 2-Methylformanilide as an acaricide synergist in terms of resistance development?

A5: While 2-Methylformanilide shows promise, the potential for resistance development in pest populations needs careful consideration. Research on chlordimeform, a compound structurally related to 2-Methylformanilide, shows that houseflies, a chlordimeform-tolerant organism, metabolize the compound at a much faster rate than susceptible organisms like spider mites and cattle ticks []. This suggests that metabolic resistance mechanisms might also arise with prolonged 2-Methylformanilide exposure. Therefore, strategies like alternating acaricide classes and using mixtures with different modes of action are crucial to mitigate resistance development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)